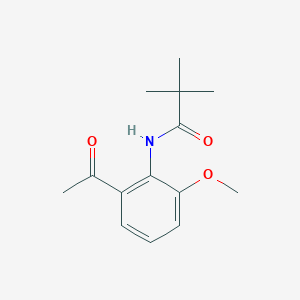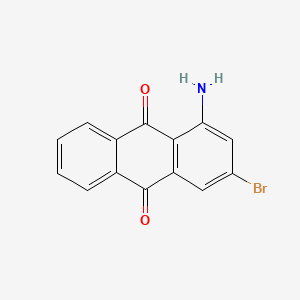
1-Amino-3-bromoanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-bromoanthracene-9,10-dione is an organic compound with the molecular formula C14H8BrNO2. It belongs to the class of anthracene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-bromoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-aminoanthracene-9,10-dione using bromine or bromine-containing reagents. For instance, the reaction of 1-aminoanthracene-9,10-dione with potassium bromide (KBr) in the presence of an oxidizing agent like nonanebis(peroxoic acid) yields the desired product . This method is advantageous due to its high yield and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-bromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
1-Amino-3-bromoanthracene-9,10-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-amino-3-bromoanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
- 1-Aminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-dione
- 9,10-Dibromoanthracene
Comparison: 1-Amino-3-bromoanthracene-9,10-dione is unique due to the presence of both amino and bromo substituents on the anthracene core. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the bromo group enhances its reactivity in substitution reactions, while the amino group contributes to its biological activity .
Propriétés
Numéro CAS |
6375-37-7 |
|---|---|
Formule moléculaire |
C14H8BrNO2 |
Poids moléculaire |
302.12 g/mol |
Nom IUPAC |
1-amino-3-bromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrNO2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,16H2 |
Clé InChI |
RPNOZQWUARYYRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


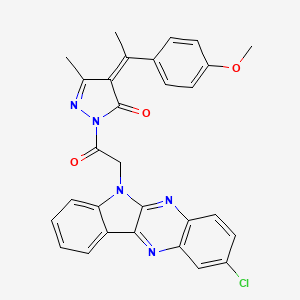
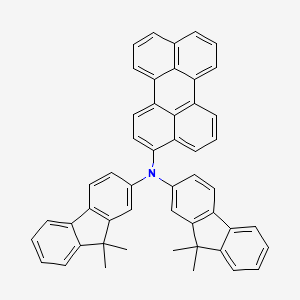
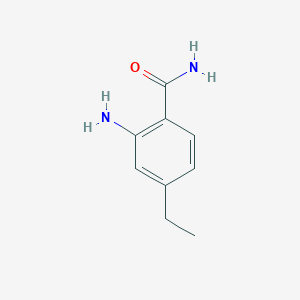
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
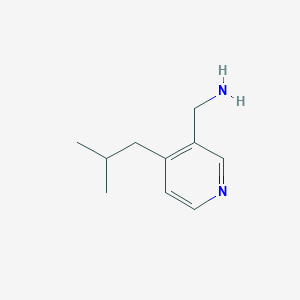
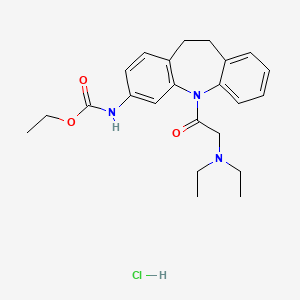
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)


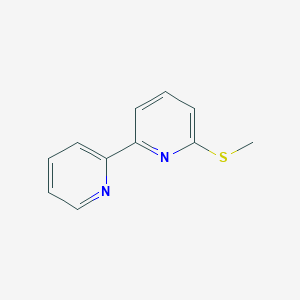

![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
